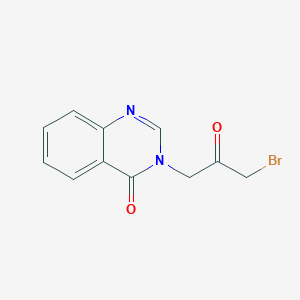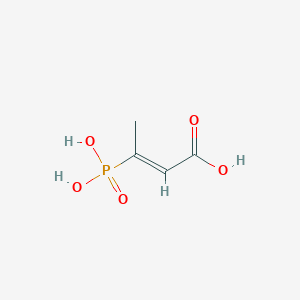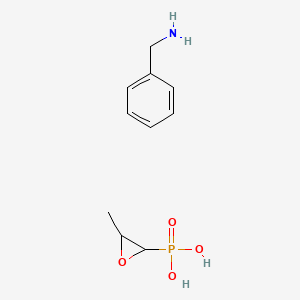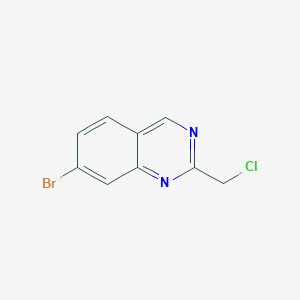
3-(3-bromo-2-oxopropyl)quinazolin-4(3H)-one hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-bromo-2-oxopropyl)quinazolin-4(3H)-one hydrobromide is a synthetic organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This compound, with its unique brominated side chain, may exhibit distinct chemical and biological behaviors.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-bromo-2-oxopropyl)quinazolin-4(3H)-one hydrobromide typically involves the following steps:
Starting Materials: The synthesis begins with quinazolin-4(3H)-one as the core structure.
Oxopropylation: The addition of the oxopropyl group can be carried out using acylation reactions with appropriate acylating agents.
Hydrobromide Formation: The final step involves the formation of the hydrobromide salt, typically by reacting the compound with hydrobromic acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions could lead to the formation of reduced quinazolinone analogs.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution reactions could yield a variety of functionalized quinazolinone derivatives.
Aplicaciones Científicas De Investigación
3-(3-bromo-2-oxopropyl)quinazolin-4(3H)-one hydrobromide may have several scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biological studies.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials or chemical processes.
Mecanismo De Acción
The mechanism of action of 3-(3-bromo-2-oxopropyl)quinazolin-4(3H)-one hydrobromide would depend on its specific biological target. Generally, quinazolinone derivatives can interact with various enzymes, receptors, or DNA, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
Quinazolin-4(3H)-one: The parent compound without the bromo and oxopropyl groups.
3-bromoquinazolin-4(3H)-one: A simpler analog with only the bromo group.
3-(2-oxopropyl)quinazolin-4(3H)-one: An analog with only the oxopropyl group.
Uniqueness
The presence of both the bromo and oxopropyl groups in 3-(3-bromo-2-oxopropyl)quinazolin-4(3H)-one hydrobromide may confer unique chemical reactivity and biological activity compared to its simpler analogs. This dual functionalization could enhance its potential as a versatile intermediate in synthetic chemistry and as a bioactive molecule in medicinal chemistry.
Propiedades
Fórmula molecular |
C11H9BrN2O2 |
|---|---|
Peso molecular |
281.10 g/mol |
Nombre IUPAC |
3-(3-bromo-2-oxopropyl)quinazolin-4-one |
InChI |
InChI=1S/C11H9BrN2O2/c12-5-8(15)6-14-7-13-10-4-2-1-3-9(10)11(14)16/h1-4,7H,5-6H2 |
Clave InChI |
RCGNXOANLVGTST-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)N(C=N2)CC(=O)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-Methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B12312212.png)
![2-[8-(Benzyloxy)imidazo[1,2-a]pyridin-2-yl]ethan-1-amine](/img/structure/B12312219.png)

![5H,6H,7H-pyrrolo[3,2-c]pyridazine hydrochloride](/img/structure/B12312228.png)
![5-(2-amino-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoic acid;hydrobromide](/img/structure/B12312236.png)
![4-[2-(furan-3-yl)ethyl]-3,4a,8,8-tetramethyl-5,6,7,8a-tetrahydro-1H-naphthalen-2-one](/img/structure/B12312237.png)
![1-[(1S)-1-azidoethyl]-2-chlorobenzene](/img/structure/B12312243.png)


![3-[3-(5-Benzyl-2-carbamoylphenyl)phenyl]-2-methylpropanoic acid](/img/structure/B12312256.png)

